
1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
Overview
Description
1-(1,3-Benzothiazol-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Biological Activity
1-(1,3-Benzothiazol-2-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and research findings.
Chemical Structure
The chemical structure of this compound consists of a benzothiazole ring fused with a piperidine moiety. This unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound. The compound exhibits activity against various bacterial strains by inhibiting key enzymes involved in bacterial growth.
Key Findings:
- Mechanism of Action : The compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial DNA replication and synthesis .
- Minimum Inhibitory Concentration (MIC) : Research indicates that some benzothiazole derivatives have MIC values comparable to standard antibiotics like streptomycin. For instance, compounds similar to this compound showed MIC values ranging from 0.10 to 0.25 mg/ml against Listeria monocytogenes and Staphylococcus aureus .
Compound | Bacterial Strain | MIC (mg/ml) |
---|---|---|
11a | L. monocytogenes | 0.10–0.25 |
11b | S. aureus | 0.15 |
Antiviral Activity
The antiviral properties of benzothiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated efficacy against several viruses.
Key Findings:
- Activity Against HSV : In vitro studies have shown that certain derivatives can reduce HSV replication significantly, with some compounds achieving over 70% viral reduction compared to acyclovir .
Compound | Virus | Viral Reduction (%) |
---|---|---|
K | HSV-1 | 70–90 |
J | CVB4 | >50 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines.
Key Findings:
- Cell Lines Tested : Studies have reported on the compound's effects on breast (MCF-7) and lung cancer (A549) cell lines.
- Inhibition Concentration (IC50) : Some derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 | Various | 19.9–75.3 |
A549 | Various | <100 |
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWWUXZYYFYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671440 | |
Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-19-6 | |
Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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